- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332
Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
- o-Fluoro-D-phenylalanine
- D-2-Fluorophe
- 3-(2-Fluoropheny)-D-alanine
- 2-Fluoro-D-phenylalanine
- D-2-FLUOROPHENYLALANINE
- D-2-F-Phe-OH
- H-D-Phe(2-F)-OH
- 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)
- 2-FLUORO-D-PHE
- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid
- (R)-2-Fluorophenylalanine Hydrochloride Salt
- H-D-Phe(2-F)-OH.HCl
- PubChem23304
- (r)-o-fluorophenylalanine
- D-2-Fluoro phenylalanine
- VZ24655
- AM83328
- RTR-0
- 2-Fluoro-D-phenylalanine (ACI)
- D
- AC-5822
- PD196711
- MFCD00066447
- CS-W010744
- (R)-2-Amino-3-(2-fluorophenyl)propanoicacid
- 122839-51-4
- (R)-3-(2-fluorophenyl)-2-aminopropanoic acid
- AS-14324
- 97731-02-7
- CHEBI:155832
- EN300-199908
- J-004866
- (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate
- DTXSID90924286
- AKOS016843018
- HY-W010028
- 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)
- SCHEMBL268942
-
- MDL: MFCD00066447
- 인치: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
- InChIKey: NYCRCTMDYITATC-MRVPVSSYSA-N
- 미소: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O
계산된 속성
- 정밀분자량: 219.046
- 동위원소 질량: 219.046
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 3
- 복잡도: 187
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): -1.3
- 토폴로지 분자 극성 표면적: 63.3
실험적 성질
- 색과 성상: 백색 분말
- 밀도: 1.293
- 융해점: 242-252°C
- 비등점: 308.1±32.0 °C at 760 mmHg
- 플래시 포인트: 140.1±25.1 °C
- PSA: 63.32000
- LogP: 2.28240
- 비선광도: 14 º (c=1% in H2O)
- 용해성: 미확정
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid 보안 정보
- 신호어:Warning
- 피해 선언: H315; H319; H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK 독일:3
- 보안 지침: S22;S24/25
-
위험물 표지:
- 저장 조건:Store at room temperature
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139497-10g |
2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers) |
97731-02-7 | 10g |
¥1,062.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139497-25g |
2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers) |
97731-02-7 | 25g |
¥1,915.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139497-5g |
2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers) |
97731-02-7 | 5g |
¥575.00 | 2021-05-21 | ||
| Chemenu | CM100670-10g |
D-2-Fluorophenylalanine |
97731-02-7 | 98% | 10g |
$162 | 2021-06-09 | |
| Chemenu | CM100670-25g |
D-2-Fluorophenylalanine |
97731-02-7 | 98% | 25g |
$290 | 2021-06-09 | |
| Fluorochem | 221583-1g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 221583-5g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 5g |
£69.00 | 2022-03-01 | |
| Fluorochem | 221583-10g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 10g |
£129.00 | 2022-03-01 | |
| Fluorochem | 221583-25g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 25g |
£245.00 | 2022-03-01 | |
| TRC | F401680-10mg |
2-Fluoro-D-phenylalanine |
97731-02-7 | 10mg |
$ 50.00 | 2022-06-05 |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid 합성 방법
합성 방법 1
합성 방법 2
1.2 Reagents: Hydrochloric acid
- Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimic, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8
합성 방법 3
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
합성 방법 4
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
합성 방법 5
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
합성 방법 6
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
합성 방법 7
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
합성 방법 8
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
- Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral converters, Bulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188
합성 방법 9
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
- Antibacterials and/or modulators of biofilm formation and methods of using the same, United States, , ,
합성 방법 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
- Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis, Journal of Organic Chemistry, 2009, 74(18), 6953-6959
합성 방법 11
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid Oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
합성 방법 12
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
합성 방법 13
- Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycine, Chemija, 1996, 19(4), 80-82
합성 방법 14
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
합성 방법 15
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
합성 방법 16
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
합성 방법 17
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
합성 방법 18
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
합성 방법 19
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
합성 방법 20
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials
- Hydantoin
- 2-Amino-3-(2-fluorophenyl)propanoic acid
- Glycine, N-(diphenylmethylene)-
- N-(Diphenylmethylene)-2-fluoro-D-phenylalanine 1,1-dimethylethyl ester
- 2,4-IMIDAZOLIDINEDIONE, 5-[(2-FLUOROPHENYL)METHYLENE]-
- DL-Phenylalanine, N-(diphenylmethylene)-2-fluoro-, methyl ester
- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-
- Propanedioic acid, (acetylamino)[(2-fluorophenyl)methyl]-, diethyl ester
- Methyl 2-((diphenylmethylene)amino)acetate
- Benzenepropanoic acid, 2-fluoro-α-oxo-, sodium salt (1:1)
- N-(Diphenylmethylene)glycine tert-butyl ester
- Glycine tert-butyl ester hydrochloride
- 1-(bromomethyl)-2-fluorobenzene
- 2-Fluorobenzaldehyde
- Diphenylmethanimine
- 1,3-diethyl 2-acetamidopropanedioate
- Phenylalanine,2-fluoro-N-(trifluoroacetyl)- (9CI)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid 공급 업체
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid 관련 문헌
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid에 대한 추가 정보
(R)-2-아미노-3-(2-플루오로페닐)프로판산(CAS No. 97731-02-7)의 과학적 특성과 응용 분야
(R)-2-아미노-3-(2-플루오로페닐)프로판산은 플루오린이 결합된 비대칭 아미노산 유도체로, 의약품 개발과 생화학 연구에서 중요한 역할을 합니다. 이 화합물의 CAS 번호 97731-02-7은 국제적으로 인정된 고유 식별자로, 연구자들이 정확한 물질을 추적하는 데 필수적입니다. 최근 표적 치료제와 신경과학 분야에서의 관심이 증가하며, 관련 논문 및 특허 출원이 꾸준히 늘고 있습니다.
이 화합물의 입체 선택적 합성은 촉매 반응과 생촉매 기술의 발전 덕분에 더욱 효율적으로 이루어지고 있습니다. 특히 플루오린 원자의 전자 음성도는 분자의 대사 안정성을 높여, 경구 투여 가능성을 평가하는 연구에서 주목받고 있습니다. 2023년 ACS Medicinal Chemistry Letters에 발표된 논문에서는 G-단백질 결합 수용체(GPCR)와의 상호작용 메커니즘 분석에 이 화합물이 활용된 사례를 소개했습니다.
구조-활성 관계(SAR) 연구에서 2-플루오로페닐 기의 위치는 리간드 특이성에 결정적 영향을 미칩니다. 이는 분자 도킹 시뮬레이션을 통해 확인된 바 있으며, 알츠하이머 질환 관련 베타-아밀로이드 억제제 개발에도 참고되고 있습니다. 검색 엔진에서 "플루오린화 아미노산 의약품" 또는 "GPCR 표적 화합물 설계"와 같은 키워드가 증가하는 추세는 산업계의 관심을 반영합니다.
분석 기술 측면에서는 HPLC-질량 분석법이 광학 순도 측정의 표준으로 자리잡았으며, 크로마토그래피 조건 최적화에 대한 연구가 활발합니다. X-선 결정학을 통한 3차원 구조 해석 데이터는 PubChem과 ChemSpider 데이터베이스에서 공개되어 있습니다. 최근 AI 기반 분자 설계 플랫폼에서 이 화합물을 템플릿으로 한 유사체 라이브러리 생성 사례도 보고되었습니다.
안전성 프로파일은 OECD 가이드라인에 따른 in vitro 독성 시험에서 우수한 결과를 보였으며, 미토콘드리아 기능에 대한 영향 평가가 진행 중입니다. 그린 케미스트리 원칙에 따라 친환경 용매를 사용한 합성 경로 개발도 주목할 만한 동향입니다. 사용자들이 자주 검색하는 "아미노산 유도체 안전성 데이터시트" 문구는 관련 정보에 대한 수요를 잘 보여줍니다.
산업계 응용에서는 바이오시밀러 개발과 펩타이드 모방 화합물 설계에 활용되며, 전임상 연구 단계의 후보 물질로 다수 등장하고 있습니다. 세포 투과성과 혈뇌장벽 통과 능력에 대한 연구 결과는 신경퇴행성 질환 치료제 개발 커뮤니티에서 활발히 논의되고 있습니다. 이와 관련해 "뇌-표적 약물 전달 시스템" 키워드의 검색량 증가가 두드러집니다.
97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid) 관련 제품
- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)
- 266360-60-5(2,4-Difluoro-D-Phenylalanine)
- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)
- 1132-68-9(p-Fluoro-L-phenylalanine)
- 110117-84-5(H-D-Phe(3-F)-OH)
- 18125-46-7((2R)-2-amino-3-(4-fluorophenyl)propanoic acid)
- 19883-77-3(3-Fluoro-L-phenylalanine)
- 19883-78-4(2-Fluoro-L-phenylalanine)
- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)
- 33787-05-2(L-2,6-Difluorophenylalanine)